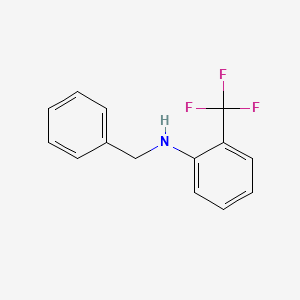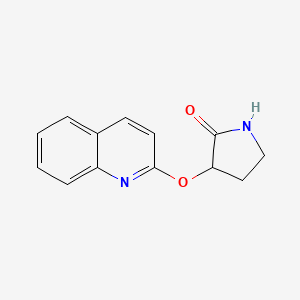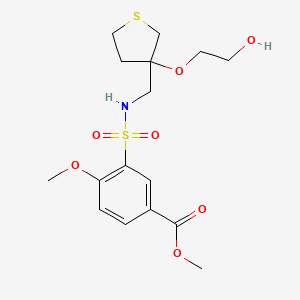
methyl 3-(N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)sulfamoyl)-4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, methyl 3-(N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)sulfamoyl)-4-methoxybenzoate, is a complex molecule that appears to be related to the field of medicinal chemistry and drug development. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related sulfamates, as described in the first paper, involves the conversion of alcohols and phenols into primary sulfamates using sulfamoyl chloride. A protecting group strategy is developed to enable a more flexible approach to the synthesis of phenolic O-sulfamates, which could be relevant to the synthesis of the compound . The N-protected sulfamates are stable to various conditions, making them suitable for multi-step synthesis .
Molecular Structure Analysis
The fourth paper provides information on the molecular structure of a related compound, which has been characterized by various spectroscopic techniques and crystallographically examined. The compound crystallizes in the monoclinic space group and exhibits tautomerism, which is an important characteristic that could also be relevant to the compound of interest .
Chemical Reactions Analysis
The second paper discusses the synthesis and evaluation of a series of 5-substituted 3-hydroxy-4-methoxybenzoic acids and benzaldehydes as inhibitors of catechol O-methyltransferase. These compounds show patterns of inhibition that could be similar to the reactions involving the compound of interest, given the presence of a methoxy group in its structure .
Physical and Chemical Properties Analysis
Although the provided papers do not directly discuss the physical and chemical properties of the compound , the stability of related N-protected sulfamates to oxidizing and reducing agents, as well as bases and nucleophiles, suggests that the compound may also share similar stability characteristics . The spectroscopic studies and crystal structure analysis of a related Schiff base compound provide insights into the potential physical properties, such as crystalline structure and tautomerism, which could be extrapolated to the compound of interest .
科学的研究の応用
Organic Synthesis and Chemical Reactions
Research on compounds with similar structural motifs to methyl 3-(N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)sulfamoyl)-4-methoxybenzoate often focuses on their synthesis, chemical reactivity, and potential as intermediates in organic synthesis. For instance, studies have explored the synthesis of complex molecules through reactions involving methoxybenzoate derivatives and thiophene-containing compounds, highlighting their utility in constructing heterocyclic compounds and other organic frameworks (Stoodley & Wilkins, 1975; Maruta et al., 1998).
Medicinal Chemistry and Photodynamic Therapy
In medicinal chemistry, compounds featuring methoxybenzoate and thiophene groups have been investigated for their biological activities and potential therapeutic applications. For example, zinc phthalocyanines substituted with methoxybenzene sulfonamide groups have been studied for their high singlet oxygen quantum yield, indicating their potential use in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Environmental Science
In environmental science, the degradation of methoxylated aromatic compounds, including those related to methoxybenzoates, by microbial action in anoxic conditions has been a subject of study. These processes are crucial for understanding the biodegradation pathways of synthetic organic compounds in natural environments (Finster et al., 1990; Donnelly & Dagley, 1980).
Materials Science
In materials science, the design and synthesis of new compounds with specific structural features can lead to the development of novel materials with unique properties. For example, the rational design of spherical supramolecular dendrimers based on methyl 3,4,5-trishydroxybenzoate demonstrates how specific chemical entities can contribute to the creation of materials with novel liquid-crystalline phases (Balagurusamy et al., 1997).
特性
IUPAC Name |
methyl 3-[[3-(2-hydroxyethoxy)thiolan-3-yl]methylsulfamoyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO7S2/c1-22-13-4-3-12(15(19)23-2)9-14(13)26(20,21)17-10-16(24-7-6-18)5-8-25-11-16/h3-4,9,17-18H,5-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMYCJGFKKYDJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2(CCSC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2550868.png)
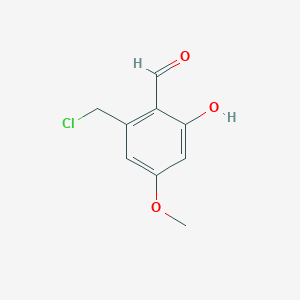

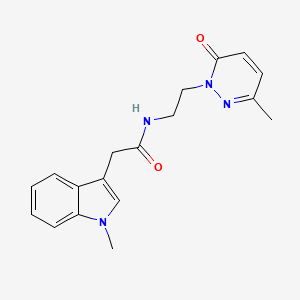
![Lithium 1-ethyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2550874.png)
![4-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2550876.png)



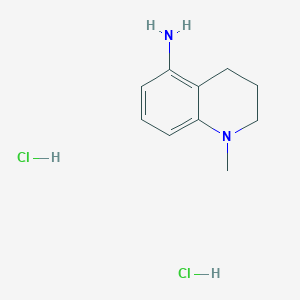
![3-acetyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2550886.png)
